molecular formula C25H34Cl2N4O2S B13004445 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride

2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride

Cat. No.: B13004445
M. Wt: 525.5 g/mol
InChI Key: QLSODQWNKDAMMX-UHFFFAOYSA-N
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Description

2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride is a complex organic compound that belongs to the phenothiazine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is structurally related to perphenazine, a well-known antipsychotic drug used in the treatment of schizophrenia and other psychotic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride involves multiple steps. The initial step typically includes the chlorination of phenothiazine to form 2-chloro-10H-phenothiazine. This intermediate is then reacted with 3-chloropropylamine to form 3-(2-chloro-10H-phenothiazin-10-yl)propylamine. The next step involves the reaction of this intermediate with piperazine to form 2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethanol. Finally, this compound is esterified with 4-aminobutanoic acid and converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by antagonizing dopamine receptors in the brain, particularly the D2 receptors. This action helps to alleviate symptoms of psychosis by reducing dopamine activity. Additionally, it may interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of phenothiazine and piperazine moieties enhances its efficacy and reduces side effects compared to other similar compounds .

Properties

Molecular Formula

C25H34Cl2N4O2S

Molecular Weight

525.5 g/mol

IUPAC Name

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;hydrochloride

InChI

InChI=1S/C25H33ClN4O2S.ClH/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H

InChI Key

QLSODQWNKDAMMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCOC(=O)CCCN.Cl

Origin of Product

United States

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